Enhanced Lipophilicity and Membrane Permeability via 8-Methoxy Substitution
The 8-methoxy group on 5,6-dihydrobenzo[h]quinazolin-2-amine significantly alters its lipophilicity relative to the unsubstituted core. The target compound exhibits a computed LogP (XLogP3) of 1.8 [1], whereas the unsubstituted analog (CAS 66521-84-4) has a reported LogP of 2.4056 [2]. This difference of -0.6 log units indicates that the 8-methoxy compound is less lipophilic, which can impact its solubility profile, membrane permeability, and distribution within biological systems, thereby offering a distinct physicochemical starting point for optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 1.8 |
| Comparator Or Baseline | 5,6-dihydrobenzo[h]quinazolin-2-amine (LogP: 2.4056) |
| Quantified Difference | ΔLogP: -0.6 |
| Conditions | Computed values from PubChem (XLogP3) and Molbase |
Why This Matters
This quantitative difference in lipophilicity is critical for researchers seeking to modulate ADME properties, as even small changes in LogP can drastically affect a compound's in vivo pharmacokinetic behavior and target engagement.
- [1] PubChem. (2025). 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine. Computed Descriptors. View Source
- [2] Molbase. (n.d.). 2-氨基-5,6-二氢苯并[h]喹唑啉 (5,6-Dihydrobenzo[h]quinazolin-2-amine). Compound Page. View Source
